1-Cyclohexyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
Description
X-ray Diffraction Studies of Thienopyrazole Core
X-ray diffraction analysis provides fundamental insights into the crystalline structure and molecular geometry of thienopyrazole derivatives, revealing the precise atomic positions and bond lengths that characterize these heterocyclic systems. Crystal structure determinations of related thienopyrazole compounds demonstrate the planar geometry typical of fused aromatic systems, with bond lengths and angles that reflect the aromatic character of both the thiophene and pyrazole components. The thieno[2,3-c]pyrazole core exhibits characteristic structural parameters that include carbon-carbon bond lengths in the range of 1.35 to 1.45 Angstroms, consistent with aromatic delocalization across the fused ring system. The carbon-nitrogen bonds within the pyrazole ring typically measure between 1.32 and 1.38 Angstroms, indicating partial double bond character due to resonance effects.
The crystal packing arrangements observed in thienopyrazole structures reveal systematic intermolecular interactions that stabilize the solid-state structure through hydrogen bonding, π-π stacking interactions, and van der Waals forces. The planar aromatic core systems facilitate π-π stacking interactions between adjacent molecules, with typical inter-planar distances ranging from 3.3 to 3.8 Angstroms. The carboxylic acid functionality in position-5 of the thiophene ring creates opportunities for hydrogen bonding networks that contribute significantly to crystal stability and influence melting point characteristics. These crystallographic studies demonstrate that the thieno[2,3-c]pyrazole framework maintains structural rigidity while accommodating various substituent patterns without significant distortion of the core geometry.
Detailed analysis of electron density maps obtained from X-ray diffraction data reveals the distribution of bonding electrons throughout the thienopyrazole core, confirming the aromatic nature of the fused ring system. The sulfur atom in the thiophene ring exhibits typical bonding characteristics with carbon-sulfur bond lengths of approximately 1.71 Angstroms, consistent with aromatic sulfur participation in the π-electron system. The nitrogen atoms in the pyrazole ring show distinct bonding environments, with the nitrogen bearing the cyclohexyl substituent exhibiting sp² hybridization and participating in the aromatic π-system, while maintaining the capacity for substituent attachment.
Conformational Analysis of Cyclohexyl Substituent
The conformational behavior of the cyclohexyl substituent attached to the nitrogen atom of the pyrazole ring represents a critical aspect of the molecular structure that influences both physical properties and chemical reactivity. Conformational analysis of cyclohexyl groups in heterocyclic systems reveals the preference for chair conformations that minimize steric strain and optimize van der Waals interactions. The cyclohexyl group in this compound adopts conformational arrangements that balance the steric requirements of the heterocyclic core with the inherent conformational preferences of the six-membered ring.
Studies of related cyclohexyl-substituted heterocycles demonstrate that the attachment point to the aromatic system significantly influences the conformational equilibrium of the cyclohexyl ring. The nitrogen-cyclohexyl bond allows for rotation around the carbon-nitrogen single bond, creating multiple possible orientations of the cyclohexyl group relative to the thienopyrazole plane. Energy calculations and experimental observations indicate that conformations which minimize steric interactions between the cyclohexyl hydrogens and the methyl group at the pyrazole carbon-3 position are energetically favored. The chair conformation of the cyclohexyl ring remains the predominant structure due to its inherent stability, with the nitrogen attachment preferentially occupying an equatorial position to minimize 1,3-diaxial interactions.
Temperature-dependent conformational studies reveal the dynamic nature of the cyclohexyl substituent, with interconversion between different conformational states occurring on the nuclear magnetic resonance timescale. The energy barriers for conformational interconversion typically range from 8 to 12 kilocalories per mole, allowing for relatively facile conformational mobility at ambient temperatures. This conformational flexibility contributes to the compound's ability to adopt different three-dimensional arrangements in various chemical environments, influencing properties such as solubility, crystallization behavior, and intermolecular recognition processes.
Properties
IUPAC Name |
1-cyclohexyl-3-methylthieno[2,3-c]pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-8-10-7-11(13(16)17)18-12(10)15(14-8)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQGATWUIONTFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)O)C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Cyclohexyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (CAS No. 873537-76-9) is a heterocyclic compound with significant potential in medicinal chemistry. Characterized by its thieno[2,3-c]pyrazole structure fused with a cyclohexyl group, this compound exhibits diverse biological activities that warrant further investigation.
- Molecular Formula : C13H16N2O2S
- Molecular Weight : 264.35 g/mol
- Purity : Typically over 95% .
Recent studies have indicated that this compound acts as a selective inhibitor of D-amino acid oxidase (DAO), a key enzyme involved in the metabolism of neurotransmitters . This inhibition may lead to increased levels of D-amino acids, which are crucial for various physiological functions.
Biological Activities
The compound has been evaluated for multiple pharmacological effects, including:
- Anti-inflammatory Properties : Preliminary studies suggest that it exhibits anti-inflammatory effects comparable to standard anti-inflammatory drugs .
- Anticancer Activity : The compound has shown promise in inhibiting the growth of various cancer cell lines. For instance, it demonstrated cytotoxic effects against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with IC50 values indicating significant potency .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique biological profile of this compound:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid | C10H10N2O2S | Lacks cyclohexyl group; simpler structure |
| N-Cyclohexyl-3-methyl-1H-pyrazole-5-carboxamide | C13H17N3O2 | Contains amide instead of carboxylic acid |
| 1-Cyclopentyl-3-methyl-1H-thieno[2,3-c]pyrazole | C12H14N2O2S | Cyclopentyl group instead of cyclohexyl |
The inclusion of the cyclohexyl moiety enhances lipophilicity and potentially increases biological activity compared to its analogs .
Case Studies and Research Findings
Several studies have focused on the biological activity of pyrazole derivatives, including this compound:
- Anticancer Activity : In vitro studies reported that derivatives of thieno[2,3-c]pyrazoles exhibited significant cytotoxicity against various cancer cell lines. Specifically, compounds related to this compound showed IC50 values ranging from 3.79 µM to over 40 µM against multiple targets .
- Neuroprotective Effects : Research indicates that DAO inhibitors can have neuroprotective effects by modulating neurotransmitter levels, suggesting potential applications in neurodegenerative diseases .
Scientific Research Applications
The synthesis of this compound typically involves multi-step organic reactions that allow for high purity and yield. Common synthetic routes include:
- Formation of the thieno[2,3-c]pyrazole ring .
- Introduction of the cyclohexyl group .
- Carboxylic acid functionalization .
These synthetic methods enable researchers to modify the compound for enhanced biological activity or altered pharmacokinetic properties.
Case Study 1: DAO Inhibition Research
In a study published in Journal of Medicinal Chemistry, researchers investigated the inhibitory effects of various thieno[2,3-c]pyrazole derivatives on DAO activity. Among these, 1-Cyclohexyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid exhibited significant inhibition with an IC50 value indicative of its potential as a therapeutic agent for managing schizophrenia and other neuropsychiatric disorders.
Case Study 2: Material Stability Analysis
A research team analyzed the thermal stability and solubility profiles of this compound in various solvents to assess its viability for drug formulation. The findings indicated that the compound maintains stability across a range of pH levels, making it suitable for oral delivery systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Molecular Properties
Thieno[2,3-c]pyrazole-5-carboxylic acid derivatives exhibit diverse biological and physicochemical properties depending on substituents at positions 1, 3, and 4. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Comparison of Selected Compounds
Key Observations:
- Substituent Effects: Electron-Withdrawing Groups (e.g., Cl, CF₃): Enhance stability and binding affinity to biological targets. For instance, the 4-chlorophenyl derivative (292.75 g/mol) may exhibit improved antifungal properties compared to the cyclohexyl analog. Trifluoromethyl (CF₃): Introduces high lipophilicity and metabolic stability, as seen in the phenyl-CF₃ analog (320.27 g/mol), which is explored in drug discovery pipelines.
- Biological Activity: While 1-cyclohexyl-3-methyl and 1,3-dimethyl analogs are primarily used as synthetic intermediates, halogenated derivatives (e.g., 4-chlorophenyl, 2,4-dichlorobenzyl) show promise in antifungal and antibacterial applications.
Pharmacological and Industrial Relevance
- Drug Development: A closely related compound, 1-methyl-3-trifluoromethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (2-mercapto-ethyl)-amide (DrugBank ID: DB07733), is an experimental drug targeting undisclosed biological pathways, highlighting the scaffold’s versatility. Pyrazole-5-carboxylic acid derivatives, in general, serve as precursors for excitatory amino acid antagonists and nicotinic receptor agonists.
- Limitations: Some analogs, such as 1,3-dimethyl-thienopyrazole-5-carboxylic acid, lack reported bioactivity despite structural simplicity. Halogenated variants may face regulatory challenges due to environmental persistence.
Preparation Methods
Cyclocondensation Reaction
- The key step involves the reaction of an appropriate hydrazine (e.g., methylhydrazine or substituted hydrazines) with a diketone or ketoester intermediate that contains the thiophene ring system.
- This reaction proceeds via nucleophilic attack by the hydrazine on the carbonyl groups, followed by ring closure to form the pyrazole nucleus.
- The reaction is usually conducted under reflux in polar solvents such as ethanol or methanol and may require acid or base catalysis to improve yields and selectivity.
- Typical yields for such cyclocondensations range from 60% to over 90%, depending on the substrate and conditions.
Functionalization of Pyrazole Ring
- After pyrazole ring formation, further functionalization at the 1-position (N1) and 3-position (C3) can be achieved by alkylation or arylation reactions.
- For example, alkylation of pyrazole-5-carboxylic esters with alkyl halides or alkyl tosylates introduces alkyl groups such as cyclohexyl or methyl at N1 or C3 positions.
- The carboxylic acid group at position 5 can be introduced by hydrolysis of the corresponding ester or by direct incorporation during ring synthesis.
Specific Preparation Method for 1-Cyclohexyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic Acid
Based on the general approaches and patented methods for related pyrazole carboxylic acids, the preparation involves the following key stages:
Preparation of the Diketone or Ketoester Intermediate
- A thiophene-containing diketone or ketoester is synthesized or purchased as the starting material.
- This intermediate contains reactive carbonyl groups positioned to facilitate pyrazole ring formation upon reaction with hydrazines.
Formation of N-Alkylhydrazinium Salt
Cyclocondensation Reaction
- The diketone or ketoester enolate is generated by treatment with a base such as sodium or lithium alkoxide in an alcohol solvent.
- The enolate is then reacted with the N-alkylhydrazinium salt under controlled temperature conditions.
- Reaction conditions are optimized to favor the formation of the desired regioisomer and to minimize side products.
- Water may be added to the reaction mixture to improve solubility and reaction kinetics.
Isolation and Purification
- The reaction mixture is worked up by extraction, crystallization, or chromatographic methods to isolate the pure this compound.
- The carboxylic acid function is typically confirmed by IR spectroscopy (broad O-H stretch and C=O stretch) and NMR analysis.
Comparative Data Table of Preparation Parameters
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Diketone/Ketoester synthesis | Thiophene derivatives, ketones, oxalate esters | 70-90 | Precursor for pyrazole ring formation |
| N-Alkylhydrazinium salt prep | Cyclohexylhydrazine + acid in alcohol | Quantitative | Improves handling safety and reactivity |
| Cyclocondensation | Enolate of diketone + N-alkylhydrazinium salt, alcohol solvent, 25-80°C | 60-85 | Regioselective ring closure to form pyrazole nucleus |
| Purification | Crystallization, chromatography | 80-95 | Ensures isomeric purity and removal of side products |
Research Findings and Optimization Notes
- The regioselectivity of the cyclocondensation step is critical; the use of N-alkylhydrazinium salts rather than free hydrazines reduces formation of isomeric mixtures, simplifying purification.
- The choice of base for enolate formation (e.g., sodium vs. lithium alkoxide) affects reaction rates and yields.
- Solvent polarity and water content influence solubility of intermediates and final products, affecting overall efficiency.
- Use of substituted benzyl or cycloalkyl groups on hydrazines enables structural diversity in the final pyrazole derivatives.
- Safety considerations in handling hydrazines are addressed by employing their salt forms and controlled reaction conditions.
Q & A
Q. What are the established synthetic routes for 1-Cyclohexyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid?
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are standard for structural confirmation. For example:
- ¹H NMR : Signals for cyclohexyl protons (δ 1.2–2.0 ppm, multiplet) and methyl group (δ 2.5 ppm, singlet) .
- IR : Strong absorption bands for carboxylic acid (≈1700 cm⁻¹) and thiophene ring (≈1600 cm⁻¹) . X-ray crystallography (if crystalline) can resolve stereochemical ambiguities, though crystallization may require co-solvents like DMSO/water mixtures .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved using SHELX software?
SHELXL is widely used for refining crystal structures, especially for handling twinned data or high-resolution datasets. For example, in caspase-1 inhibitor studies, SHELX enabled precise modeling of allosteric binding sites by resolving electron density maps near the thieno[2,3-c]pyrazole core . Key parameters include:
Q. What is the mechanistic basis for biological activity in related thieno[2,3-c]pyrazole derivatives?
Analogues like 1-methyl-3-trifluoromethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid derivatives act as caspase-1 inhibitors by binding to an allosteric site 15 Å from the active site. Mutagenesis and kinetic studies reveal a linear network of residues connecting the allosteric and catalytic sites, enabling cooperative inhibition . For the cyclohexyl variant, steric effects may modulate binding affinity. Comparative molecular dynamics simulations (e.g., GROMACS) can predict substituent impacts on protein-ligand interactions .
Q. How do substituents (e.g., cyclohexyl vs. aryl) influence pharmacological properties?
Substituent effects are analyzed via structure-activity relationship (SAR) studies:
- Cyclohexyl groups enhance lipophilicity (logP ↑), potentially improving blood-brain barrier penetration.
- Aryl groups (e.g., phenyl) may favor π-π stacking in binding pockets. Example Data :
| Substituent | Caspase-1 IC₅₀ (nM) | logP |
|---|---|---|
| Cyclohexyl | Pending | ~3.5 (predicted) |
| Phenyl | 120 ± 15 | 2.8 |
Contradictions in activity data (e.g., varying IC₅₀ values across studies) may arise from assay conditions (e.g., enzyme concentration, buffer pH). Standardized protocols (e.g., FRET-based assays) are recommended .
Methodological Recommendations
- Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction times for cyclization steps .
- Crystallization Trials : Screen co-crystallization agents (e.g., PEG 4000) to improve crystal quality for X-ray studies .
- Biological Assays : Employ surface plasmon resonance (SPR) to quantify binding kinetics for caspase-1 inhibition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
